
MraY-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MraY-IN-1, also known as compound 12a, is a potent inhibitor of the bacterial translocase enzyme MraY. This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound exhibits significant antibacterial activity against various bacterial strains, including Escherichia coli K12, Bacillus subtilis W23, and Pseudomonas fluorescens Pf-5 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MraY-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are often proprietary and may involve complex organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods may vary depending on the manufacturer and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: MraY-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
MraY-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of bacterial translocase enzymes.
Biology: Investigated for its antibacterial properties and potential to combat antibiotic-resistant bacteria.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in antimicrobial research
Mécanisme D'action
MraY-IN-1 exerts its effects by inhibiting the bacterial translocase enzyme MraY. This enzyme is responsible for transferring phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, an intermediate in peptidoglycan biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of the bacterial cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Muraymycin D2: Another potent inhibitor of MraY with a similar mechanism of action.
Caprazamycin: A nucleoside antibiotic that targets MraY.
Tunicamycin: Inhibits bacterial translocase enzymes and has a similar uridine moiety.
Uniqueness of MraY-IN-1: this compound is unique due to its specific structure and binding affinity for the MraY enzyme. It exhibits a distinct interaction pattern with the enzyme, making it a valuable tool for studying bacterial translocase inhibition and developing new antibacterial agents .
Propriétés
Formule moléculaire |
C35H46N3O5+ |
|---|---|
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
[(5S)-5-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]-6-methoxy-6-oxohexyl]azanium |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/p+1/t31-/m0/s1 |
Clé InChI |
IGPLRSHUMOVPOM-HKBQPEDESA-O |
SMILES isomérique |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
SMILES canonique |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCC[NH3+])C(=O)OC)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


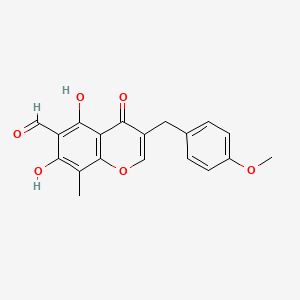

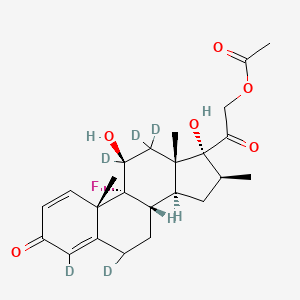
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
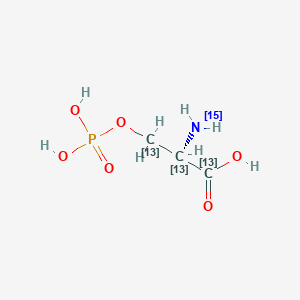
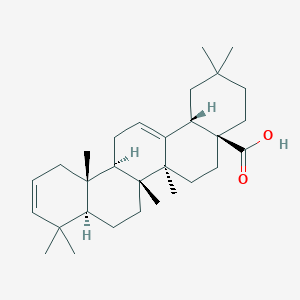

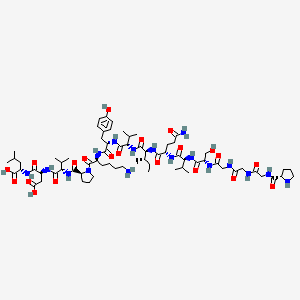
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
